

Physical and chemical properties of Sodium 3,4-dihydro-2H-pyran-2-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sodium 3,4-dihydro-2H-pyran-2-carboxylate

Cat. No.: B095394

[Get Quote](#)

An In-depth Technical Guide to **Sodium 3,4-dihydro-2H-pyran-2-carboxylate**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 3,4-dihydro-2H-pyran-2-carboxylate (CAS No. 16698-52-5) is the sodium salt of 3,4-dihydro-2H-pyran-2-carboxylic acid. It belongs to the dihydropyran (DHP) class of heterocyclic compounds. The DHP core is a significant structural motif found in numerous natural products and is a versatile building block in organic synthesis.^[1] Its derivatives have garnered attention in medicinal chemistry and materials science, highlighting the importance of understanding the fundamental properties of parent structures like this sodium salt.^[1]

This guide provides a comprehensive overview of the known physical and chemical properties, a proposed synthetic protocol, and the relevant biological context of **Sodium 3,4-dihydro-2H-pyran-2-carboxylate** and its related structures.

Physical and Chemical Properties

Detailed experimental data for **Sodium 3,4-dihydro-2H-pyran-2-carboxylate** is limited in publicly available literature. However, key properties can be summarized from supplier data and computational models. For comparative context, properties of the parent heterocyclic compound, 3,4-dihydro-2H-pyran, are also provided.

Properties of Sodium 3,4-dihydro-2H-pyran-2-carboxylate

The following table summarizes the known and computed properties of the title compound.

Property	Value	Source
CAS Number	16698-52-5	[2] [3]
Molecular Formula	C ₆ H ₇ NaO ₃	[2]
Molecular Weight	150.11 g/mol	[3]
Appearance	Not specified (likely a solid)	-
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Data not available (expected to be soluble in water)	
Storage Temperature	2-8 °C	[3]
Topological Polar Surface Area	49.4 Å ²	[2]
Heavy Atom Count	10	[2]
Hydrogen Bond Acceptor Count	3	[2]

Properties of 3,4-dihydro-2H-pyran (Parent Compound)

The physical properties of the related compound 3,4-dihydro-2H-pyran (CAS No. 110-87-2) are well-documented and provide insight into the behavior of the dihydropyran ring system.

Property	Value	Source
CAS Number	110-87-2	[4]
Molecular Formula	C ₅ H ₈ O	[4]
Molecular Weight	84.12 g/mol	[5]
Appearance	Colorless liquid	[5]
Melting Point	-70 °C	[4]
Boiling Point	86 °C	[4]
Density	0.922 g/mL at 25 °C	[4]
Refractive Index (n _{20/D})	1.440	[4]
Solubility	Limited solubility in water; soluble in ethanol, ether, acetone.	[6]

Spectral Data Analysis

Specific spectral data for **Sodium 3,4-dihydro-2H-pyran-2-carboxylate** is not readily available. However, the expected spectral features can be inferred from the known spectra of its parent acid and related dihydropyran structures.

- ¹H NMR: The spectrum is expected to show signals for the protons on the dihydropyran ring. Protons adjacent to the oxygen atom and the carboxylate group would be shifted downfield.
- ¹³C NMR: The carboxylate carbon would appear as a characteristic peak in the range of 170-185 ppm.[7] Other signals would correspond to the carbons of the dihydropyran ring. For reference, the ¹³C NMR spectrum of the parent 3,4-dihydro-2H-pyran has been reported.[8]
- IR Spectroscopy: The spectrum should feature a strong asymmetric stretching vibration for the carboxylate (COO⁻) group, typically in the region of 1550-1610 cm⁻¹. This would replace the C=O stretch of the corresponding carboxylic acid (around 1710 cm⁻¹).[9]

Experimental Protocols

Proposed Synthesis via Cannizzaro Reaction

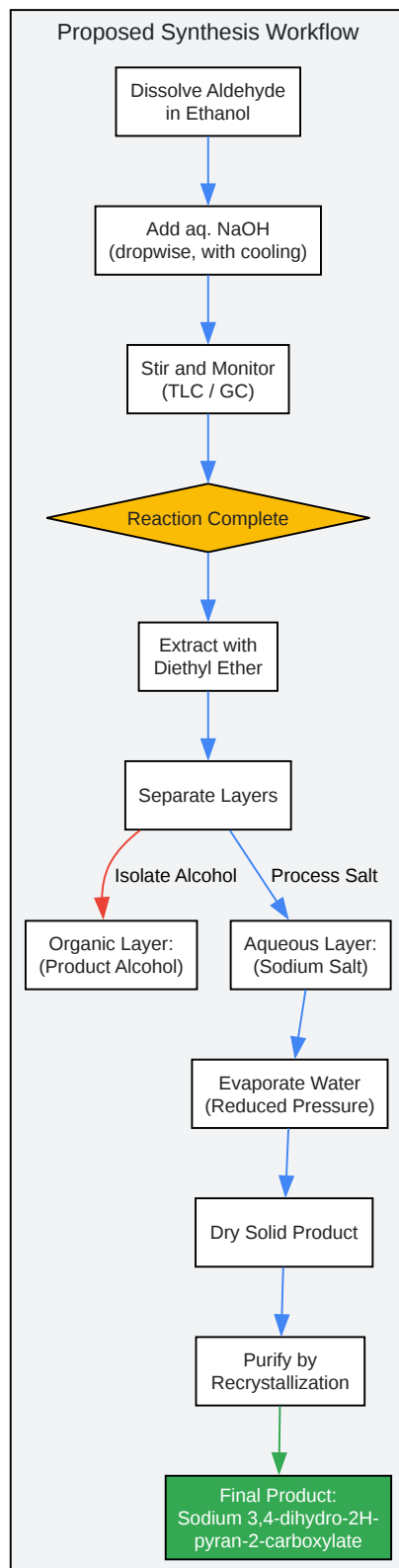
A specific, detailed experimental protocol for the synthesis of **Sodium 3,4-dihydro-2H-pyran-2-carboxylate** is not published. However, a plausible route can be designed based on the reported joint synthesis of a similar compound, the sodium salt of 2,5-diethyl-3,4-dihydro-2H-pyran-2-carboxylic acid, via the Cannizzaro reaction.^[10] This reaction involves the base-induced disproportionation of an aldehyde lacking an alpha-hydrogen.

Reaction Scheme: $2 \times (3,4\text{-dihydro-2H-pyran-2-carbaldehyde}) + \text{NaOH} \rightarrow \text{Sodium 3,4-dihydro-2H-pyran-2-carboxylate} + (3,4\text{-dihydro-2H-pyran-2-yl})\text{methanol}$

Methodology:

- Preparation of Reactants: Dissolve 3,4-dihydro-2H-pyran-2-carbaldehyde (2 equivalents) in a suitable alcohol solvent, such as ethanol.
- Reaction Initiation: Prepare a concentrated aqueous solution of sodium hydroxide (1 equivalent). Add the NaOH solution dropwise to the aldehyde solution under vigorous stirring. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.
- Reaction Monitoring: Monitor the disappearance of the starting aldehyde using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction may take several hours to reach completion.
- Workup and Isolation:
 - Once the reaction is complete, cool the mixture. The corresponding alcohol, (3,4-dihydro-2H-pyran-2-yl)methanol, can be extracted using a non-polar organic solvent like diethyl ether.
 - The remaining aqueous layer contains the sodium salt product.
 - Distill the water from the aqueous layer under reduced pressure.
 - The resulting solid can be further dried in a vacuum oven to yield **Sodium 3,4-dihydro-2H-pyran-2-carboxylate**.^[10]

- Purification: The crude sodium salt can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.



[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis of **Sodium 3,4-dihydro-2H-pyran-2-carboxylate**.

Biological and Pharmacological Context

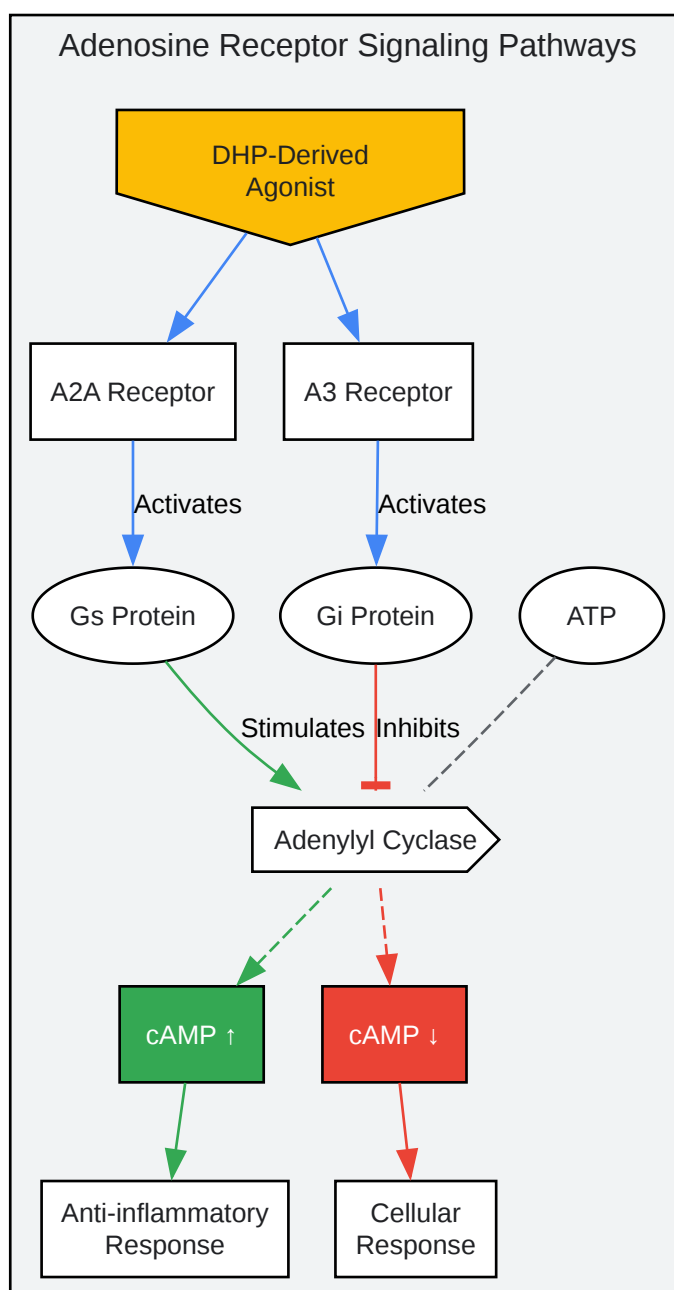
While **Sodium 3,4-dihydro-2H-pyran-2-carboxylate** itself has not been extensively studied for biological activity, the dihydropyran scaffold is of significant interest to drug development professionals.

Precursor to Adenosine Receptor Agonists

The chiral aldehyde precursor, (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde, is a key intermediate in the synthesis of potent and selective agonists for the adenosine A_{2A} and A₃ receptors.^[1] These receptors are G-protein coupled receptors (GPCRs) that play crucial roles in various physiological processes, including inflammation and cardiovascular function.^{[11][12]}

- **A_{2A} Receptor Signaling:** The A_{2A} receptor typically couples to the G_s protein, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.^[13] This pathway is often associated with anti-inflammatory effects.^[12]
- **A₃ Receptor Signaling:** The A₃ receptor primarily couples to the G_i protein, which inhibits adenylyl cyclase, causing a decrease in cAMP levels.^{[11][13]} It can also signal through G_q proteins to activate the phospholipase C (PLC) pathway.^[14]

The ability to synthesize potent agonists for these receptors underscores the value of the dihydropyran core in developing targeted therapeutics.



[Click to download full resolution via product page](#)

Caption: Signaling pathways for A_{2A} and A₃ adenosine receptors targeted by DHP derivatives.

Potential Cytotoxic Activity

Derivatives containing the dihydropyran ring have been investigated for their cytotoxic effects against various cancer cell lines.[15][16] While the precise mechanisms are often complex and compound-specific, potential pathways could involve the inhibition of key enzymes or receptor

tyrosine kinases that are crucial for cancer cell proliferation and survival.[17][18] For instance, some dihydropyridine derivatives (a related but distinct class of heterocycles) have been shown to inhibit c-Met kinase activity or act as dual EGFR/VEGFR-2 inhibitors.[17][18] These findings suggest that the dihydropyran scaffold is a promising starting point for the design of novel anticancer agents.

Conclusion

Sodium 3,4-dihydro-2H-pyran-2-carboxylate is a foundational compound within the dihydropyran family. While specific experimental data for this salt is sparse, a clear understanding of its properties and reactivity can be constructed from related compounds and established chemical principles. Its primary significance for researchers lies in its role as a potential building block and the established pharmacological relevance of the dihydropyran core, particularly in the development of adenosine receptor modulators. Further investigation into the direct biological activities of this compound and the development of optimized synthetic routes are warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sodium 3,4-dihydro-2H-pyran-2-carboxylate | 16698-52-5 | Benchchem [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. Sodium 3,4-dihydro-2H-pyran-2-carboxylate | 16698-52-5 [sigmaaldrich.com]
- 4. 3,4-二氢-2H-吡喃 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 3,4-dihydro-2H-pyran | C5H8O | CID 8080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. myneni.princeton.edu [myneni.princeton.edu]
- 8. 3,4-Dihydro-2H-pyran(110-87-2) ¹³C NMR spectrum [chemicalbook.com]
- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]
- 11. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation of A1, A2A, or A3 adenosine receptors attenuates lung ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Adenosine A2A and A3 Receptors Are Able to Interact with Each Other. A Further Piece in the Puzzle of Adenosine Receptor-Mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of Sodium 3,4-dihydro-2H-pyran-2-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b095394#physical-and-chemical-properties-of-sodium-3-4-dihydro-2h-pyran-2-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com